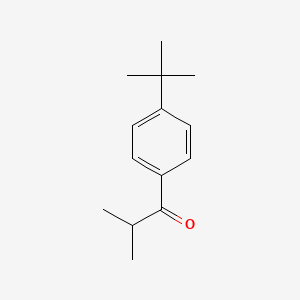

1-(4-Tert-butylphenyl)-2-methylpropan-1-one

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, tert-butyl groups have been attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .科学的研究の応用

1. Application in Spectral and Product Studies

Research by Barclay and Dust (1982) investigated the decomposition of N-nitroso-2,4,6-tri-tert-butylacetanilide, which involves 1-(4-tert-butylphenyl)-2-methylpropan-1-one as a product. This study highlights its role in the understanding of reactive aryl cations and their rearranged products, which are critical in spectral studies and understanding chemical decomposition pathways (Barclay & Dust, 1982).

2. Role in Gas-phase Protonolysis Studies

Matthias, Weniger, and Kuck (1995) explored the gas-phase protonolysis of 1-(4-tert-butylphenyl)-3-phenylpropanes, which relate closely to the compound of interest. This study provides insights into the hydride transfer within complexes and their reactivity, emphasizing the importance of this compound in understanding complex chemical interactions in the gas phase (Matthias, Weniger, & Kuck, 1995).

3. Involvement in Phenanthrene Synthesis

A study by Matsumoto, Ilies, and Nakamura (2011) involved the use of this compound in the [4+2] benzannulation reaction for synthesizing phenanthrenes. This highlights its application in synthetic chemistry, particularly in creating complex organic structures like phenanthrenes (Matsumoto, Ilies, & Nakamura, 2011).

4. Contribution to Sterically Hindered Aromatic Compounds Studies

Another study by Barclay et al. (1979) provides insights into the behavior of sterically hindered aromatic compounds, which include derivatives or related structures of this compound. This research contributes significantly to our understanding of free radical pathways in complex aromatic systems (Barclay et al., 1979).

5. Synthesis of Pure (S)-2-Methyl-3-Arylpropylamines

Roje et al. (1998) utilized this compound in their research for the stereoselective catalytic synthesis of (S)-2-methyl-3-arylpropylamines. This demonstrates its application in the synthesis of specific chiral compounds, which has implications in pharmaceutical and synthetic chemistry (Roje et al., 1998).

特性

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSVXJZQVNOLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

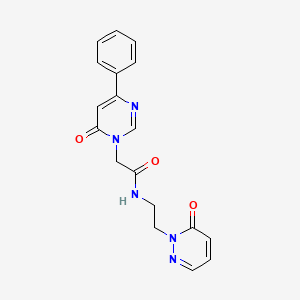

![4-(3,4-dimethoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666914.png)

![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

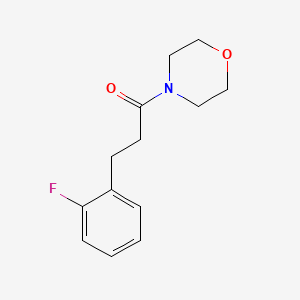

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

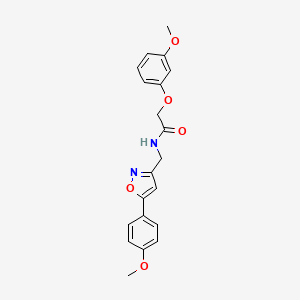

![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)

![8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2666935.png)